1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The tert-butoxycarbonyl (Boc) group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While less common, the pyrrole ring can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include TFA, HCl, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid is used extensively in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it is crucial in the stepwise synthesis of peptides.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds where selective protection and deprotection of functional groups are required.
Biological Studies: The compound is used in the preparation of various biologically active molecules for research purposes.
Industrial Applications: It finds use in the large-scale synthesis of complex organic molecules in the chemical industry.
Mechanism of Action
The mechanism by which 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid exerts its effects primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a tert-butyl cation, which is then eliminated .
Comparison with Similar Compounds
Similar compounds to 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:
- N-Boc-glycine
- N-Boc-alanine
- N-Boc-phenylalanine
These compounds share the common feature of having a Boc group protecting the amine functionality. this compound is unique due to its pyrrole ring, which imparts different chemical properties and reactivity compared to aliphatic or aromatic Boc-protected amino acids .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFCYMTXUSPOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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